

Comparative Docking Analysis of Diazepine Derivatives: A Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: *Diazepine*

Cat. No.: *B8756704*

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An in-depth comparison of the binding affinities and interactions of various **diazepine** derivatives with key biological targets. This guide provides researchers, scientists, and drug development professionals with essential data and methodologies for advancing **diazepine**-based drug discovery.

Diazepine derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anxiolytic, anticonvulsant, and anticancer effects. Molecular docking studies are crucial in elucidating the binding mechanisms of these derivatives to their protein targets, thereby guiding the design of more potent and selective therapeutic agents. This guide presents a comparative analysis of docking studies for various **diazepine** derivatives against prominent biological targets, supported by experimental data and detailed protocols.

Quantitative Comparison of Docking Performance

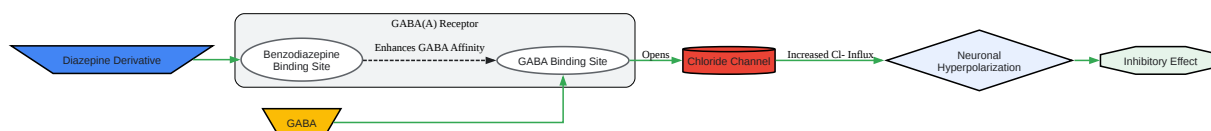
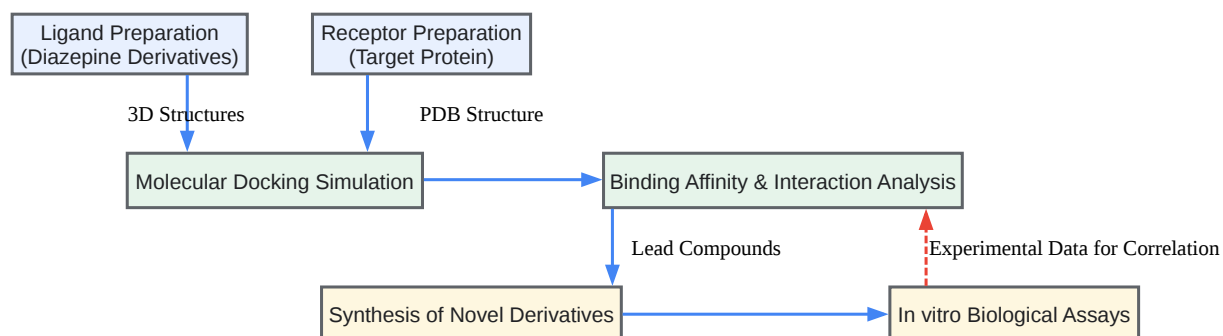
The following table summarizes the binding affinities and inhibitory concentrations of selected **diazepine** derivatives against various protein targets, as determined by molecular docking and in vitro assays. Lower binding energy values (in kcal/mol) and IC₅₀ values (in μM) indicate more potent interactions.

Derivative Class	Compound	Target Protein(s)	PDB ID	Binding Affinity (kcal/mol)	IC50 (μM)	Reference
Pyrrolo[3,2-e][1,2]diazepines	11c (4-chloro derivative)	EGFR, CDK2	Not Specified	Not Specified	0.364 (MCF-7)	[1]
Fused 1H-pyrroles	8b (methyl derivative)	EGFR, CDK2	Not Specified	Not Specified	< 0.05 (various cell lines)	[1]
Benzodiazepines	Alprazolam	GABA(A) Receptor	4COF	-7.4	Not Specified	[3]
Diazepam	GABA(A) Receptor	4COF	-6.9	Not Specified	[3]	
Flunitrazepam	GABA(A) Receptor	4COF	-7.2	Not Specified	[3]	
Bromazepam	GABA(A) Receptor	4COF	-6.4	Not Specified	[3]	
Lorazepam	GABA(A) Receptor	4COF	-6.5	Not Specified	[3]	
1,4-Diazepan-5-ones	DIAZ2	NS5B RNA Polymerase	Not Specified	Better than DIAZ1	Not Specified	[4]
Diazepam-sulfonamides	5d	VEGFR-2	Not Specified	Not Specified	0.10	[5]
5c	VEGFR-2	Not Specified	Not Specified	0.12	[5]	
5b, 5e, 5f	VEGFR-2	Not Specified	Not Specified	0.14	[5]	

Thiophene Derived Benzodiaz epines	BZ4	Estrogen Receptor, EGFR	2IOK, 4WKQ	Highest in series	Potent cytotoxicity	[6]
Quinazolin one-based Diazepines	3a	OmpA protein	Not Specified	-8.2 to -9.7 (for series)	Not Specified	[7]

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for a comparative molecular docking study of **diazepine** derivatives.



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